3-(2-Amino-1,3-thiazol-4-yl)propanoic acid

Description

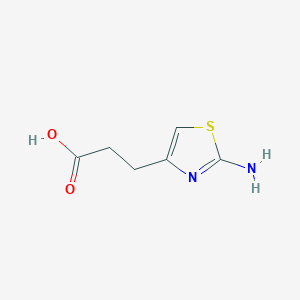

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-6-8-4(3-11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYCHPGHOKIDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280749 | |

| Record name | 3-(2-amino-1,3-thiazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-41-8 | |

| Record name | 3-(2-amino-1,3-thiazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Amino 1,3 Thiazol 4 Yl Propanoic Acid

Established Synthetic Pathways for the 2-Amino-1,3-thiazol-4-yl Moiety

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry and a fundamental building block for a vast array of more complex molecules. nih.gov Its synthesis is well-established, with several key methods providing access to this important heterocycle.

Hantzsch Reaction-Based Approaches in Thiazole (B1198619) Ring Formation

The most prominent and widely utilized method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. nih.gov First reported in 1887, this reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide-containing species, most commonly thiourea (B124793). The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.

The versatility of the Hantzsch synthesis allows for the preparation of diversely substituted 2-aminothiazoles by varying the starting materials. The reaction can be performed under various conditions, including in different solvents, with or without catalysts, and even under solvent-free protocols, which are considered more environmentally friendly. researchgate.net Recent advancements have demonstrated the use of microreactor systems to perform Hantzsch synthesis, offering enhanced control and often improved yields compared to traditional batch syntheses.

Table 1: Examples of Hantzsch Reaction Conditions for 2-Aminothiazole Synthesis This table is interactive. Users can sort and filter the data.

| α-Halocarbonyl Component | Thio-Component | Catalyst/Medium | Conditions | Product Type |

|---|---|---|---|---|

| α-Bromoacetophenones | Thiourea | None / Solvent-free | Heat | 2-Amino-4-arylthiazoles |

| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 2-Amino-4-phenylthiazole |

| Substituted Ketones | Thiourea | Iodine / Solvent-free | Heat | 2-Amino-4,5-substituted thiazoles |

| α-Bromoketones | Thiourea | Montmorillonite-K10 / DMSO | 80 °C | 2-Aminothiazoles |

| 2-Chloro-N-(thiazol-2-yl)acetamide | 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione | N/A | N/A | Complex thiazole derivatives researchgate.net |

Condensation Reactions Involving α-Haloketones/Aldehydes and Thiourea/Thioamides

This class of reactions is fundamentally the Hantzsch synthesis, representing the cornerstone of 2-aminothiazole preparation. The reaction proceeds via an initial S-alkylation of the thiourea by the α-halocarbonyl compound, forming an S-alkylisothiouronium salt intermediate. This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring.

A notable variation involves the reaction of ketones directly with halogens and thiourea in a one-pot process, avoiding the need to isolate the often lachrymatory α-haloketone intermediate. researchgate.net For example, reacting a methyl ketone with iodine and thiourea can generate the α-iodoketone in situ, which then undergoes the classical Hantzsch cyclization. researchgate.netresearchgate.net Another approach uses dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like HCl or HBr to facilitate the cyclization of ketones with N-substituted thioureas without the need for pre-halogenated ketones.

Regioselective Synthesis Strategies for Thiazole Ring Functionalization

The functionalization of the thiazole ring can be controlled with a significant degree of regioselectivity, either by incorporating the desired substituents into the starting materials for a Hantzsch synthesis or by direct functionalization of a pre-formed thiazole ring.

Starting material control is the most common strategy. For instance, to synthesize a 4-substituted-2-aminothiazole, one would start with the corresponding substituted α-haloketone. The synthesis of (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride from 4-chloroacetoacetyl chloride and thiourea is a prime example of this, where the C4-acetic acid moiety is installed from the outset. google.com

For post-synthesis modification, modern organic chemistry offers powerful tools for direct C-H functionalization. Palladium-catalyzed C-H activation has been employed for the sequential and regioselective alkenylation of thiazole derivatives at the C2, C4, and C5 positions. rsc.org Furthermore, iridium-catalyzed C-H borylation can introduce a versatile boryl group at specific positions, which can then be converted into a wide range of other functional groups through subsequent cross-coupling reactions. nih.gov While electrophilic substitution on the 2-aminothiazole ring, such as halogenation or nitration, is known to preferentially occur at the electron-rich C5 position, directing functionalization to other positions often requires these more advanced catalytic methods.

Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Core Structure

Creating the target molecule requires the specific placement of a propanoic acid chain at the C4 position of the 2-aminothiazole ring.

Acylation Reactions Utilizing Succinic Anhydride (B1165640) with Aminothiazoles

The reaction of 2-aminothiazole derivatives with acid anhydrides, such as succinic anhydride, is a well-documented transformation. nih.govsemanticscholar.org However, this reaction typically proceeds via nucleophilic attack from the exocyclic amino group (the most nucleophilic site) onto one of the carbonyls of the anhydride. This results in a ring-opening amidation to form an N-acyl derivative, specifically N-(thiazol-2-yl)succinamic acid. semanticscholar.org This places the carboxyl-terminated chain on the nitrogen atom, not on the carbon backbone of the thiazole ring.

An alternative pathway, a Friedel-Crafts acylation, would be required to attach the succinyl group to the thiazole ring itself. nih.govorganic-chemistry.org In such a reaction, the electron-rich thiazole ring would act as the nucleophile. Based on the strong activating and directing effects of the C2-amino group, electrophilic substitution is highly favored at the C5 position. Therefore, a Lewis acid-catalyzed reaction between 2-aminothiazole and succinic anhydride would be expected to yield 4-oxo-4-(2-amino-1,3-thiazol-5-yl)butanoic acid. Subsequent reduction and manipulation would still not lead to the desired C4-substituted isomer. Consequently, the use of succinic anhydride in a direct acylation is not an established or straightforward route to the this compound core structure.

Modified Rodionov Reaction for β-Amino Acid Formation from Thiazole Carbaldehydes

A more direct and viable route to installing a β-amino acid side chain at the C4 position of a thiazole ring is through a modification of the Rodionov reaction. This reaction involves the condensation of an aldehyde with malonic acid and a source of ammonia (B1221849). A synthetically convenient variant utilizes ammonium (B1175870) acetate (B1210297) to generate ammonia in situ.

This method has been successfully applied to synthesize new thiazole β-amino acids. The key starting material for this transformation is a 2-substituted-thiazole-4-carbaldehyde. This precursor can be condensed with malonic acid and ammonium acetate, often in a solvent like glacial acetic acid, to yield the desired thiazole-containing β-amino acid. The use of acetic acid as a solvent has been reported to increase the conversion to the β-amino acid product. This pathway directly constructs the C4-(β-amino)propanoic acid skeleton, which, by starting with a 2-aminothiazole-4-carbaldehyde, would lead to the target compound's core structure.

Table 2: Modified Rodionov Reaction for Thiazole β-Amino Acid Synthesis This table is interactive. Users can sort and filter the data.

| Thiazole Aldehyde | Reagents | Solvent | Yield | Product Type |

|---|---|---|---|---|

| 2-Arylthiazole-4-carbaldehydes | Malonic acid, Ammonium acetate | Glacial Acetic Acid | 52-68% | 3-(2-Aryl-1,3-thiazol-4-yl)-3-aminopropanoic acid |

| 2-(p-Tolyl)thiazole-4-carbaldehyde | Malonic acid, Ammonium acetate | Glacial Acetic Acid | 68% | 3-Amino-3-(2-(p-tolyl)thiazol-4-yl)propanoic acid |

| 2-(p-Chlorophenyl)thiazole-4-carbaldehyde | Malonic acid, Ammonium acetate | Glacial Acetic Acid | 61% | 3-Amino-3-(2-(4-chlorophenyl)thiazol-4-yl)propanoic acid |

Comparative Analysis of Synthetic Routes for Yield and Purity

The synthesis of this compound and its derivatives can be approached through various routes, with the Hantzsch thiazole synthesis being a cornerstone method. researchgate.netnih.gov This classical approach involves the condensation of α-haloketones or aldehydes with thioamides or thiourea. researchgate.net A comparative study of different synthetic methods for 2-amino-1,3,4-thiadiazoles, which shares structural similarities, revealed that conventional heating with sulfuric acid catalysis provided higher yields compared to microwave irradiation or grinding methods. derpharmachemica.com

One synthetic pathway to a related series of compounds, 3-[4-(R¹-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids, compared two routes. The second route, which involved the initial acylation of thiourea with succinic anhydride to form an intermediate, was found to produce the target compounds in better yields and with higher purity. mdpi.com

For the synthesis of N,N-disubstituted β-amino acids with thiazole fragments, various solvents and bases were tested. The reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid showed the best yield when conducted in water with sodium carbonate as the base. nih.gov Similarly, the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde (B151913) was successfully carried out in a refluxing aqueous solution. nih.gov

Table 1: Comparison of Synthetic Conditions for Thiazole Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield/Purity | Reference |

| N-phenyl-N-thiocarbamoyl-β-alanine, monochloroacetic acid | Water, Sodium Carbonate, Reflux | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Best Yield | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine, chloroacetaldehyde | Water, Reflux | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Not specified | nih.gov |

| 3-(ω-bromoacetyl)-R¹-coumarins, 3-amino(thioxo)methylcarbamoylpropanoic acid | Ethanol or Acetic Acid, Boiling | 3-[4-(R¹-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids | Better Yield & Purity | mdpi.com |

Optimization of Reaction Conditions, Solvents, and Reagents

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. The choice of solvent, base, and temperature can significantly influence the outcome of the synthesis.

In the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a study compared various solvents (water, acetic acid, DMF, ethanol) and bases (sodium acetate, sodium carbonate, triethylamine). nih.gov The results indicated that carrying out the reaction in water in the presence of sodium carbonate at boiling temperature for 5 hours provided the best yield. nih.gov For the synthesis of another derivative involving a quinone fragment, the reaction was performed in acetic acid at 80 °C for 24 hours with sodium acetate. nih.gov

The synthesis of 3-[4-(R¹-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides was optimized by employing a two-step, one-pot method. mdpi.com The key was the in-situ generation of N¹-[4-(R¹-coumarin-3-yl)-1,3-thiazol-2-yl]-4-(1H-1-imidazol-yl)oxobutanamides using 1,1'-carbonyldiimidazole, which were then directly reacted with various amines at 80°C. mdpi.com This method proved to be efficient for parallel solution-phase synthesis, yielding a library of amides in high yields. mdpi.com

Table 2: Optimized Reaction Conditions for Thiazole Derivatives

| Reaction | Solvent | Base/Catalyst | Temperature | Time | Outcome | Reference |

| Synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Water | Sodium Carbonate | Boiling | 5 h | Best Yield | nih.gov |

| Synthesis of 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | Acetic Acid | Sodium Acetate | 80 °C | 24 h | Successful Synthesis | nih.gov |

| Amide formation from 3-[4-(R¹-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids | Not specified | 1,1'-Carbonyldiimidazole | 80 °C | Not specified | High Yields | mdpi.com |

Derivatization Strategies for this compound

N-Acylation and Amide Formation at the 2-Amino Group

The 2-amino group of the thiazole ring is a key site for derivatization, with N-acylation being a common strategy to introduce structural diversity and modulate biological activity. mdpi.com Acylation can be achieved using various acylating agents, including carboxylic acids and their derivatives. organic-chemistry.orglibretexts.orgchemguide.co.uk The reaction of the 2-amino group with succinic anhydride, for instance, leads to the formation of a carbamoylpropanoic acid derivative. mdpi.com

Parallel Solution-Phase Synthesis of Combinatorial Libraries

Parallel solution-phase synthesis is a powerful technique for generating libraries of compounds for high-throughput screening. nih.govscribd.com This method allows for the production of individual, pure compounds in separate reaction vessels, facilitating their characterization and biological evaluation. scribd.com A combinatorial library of 108 amides of 3-[4-(R¹-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid was successfully synthesized using a parallel solution-phase approach. mdpi.com This strategy involved a two-step process that was amenable to automation, highlighting the efficiency of this method for creating diverse compound collections based on the 2-aminothiazole scaffold. mdpi.comnih.gov

Application of Coupling Reagents (e.g., 1,1'-Carbonyldiimidazole) in Amide Synthesis

Coupling reagents are essential for facilitating amide bond formation between a carboxylic acid and an amine, particularly when direct reaction is slow or requires harsh conditions. libretexts.orglibretexts.org 1,1'-Carbonyldiimidazole (CDI) is a versatile and widely used coupling reagent that activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. chemicalbook.comwikipedia.orgchemicalbook.com

In the synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, CDI was employed as the coupling reagent. mdpi.com The reaction proceeded by activating the carboxylic acid, which then reacted with various amines to form the corresponding amides in high yields. mdpi.com CDI is favored in many synthetic applications due to its mild reaction conditions and the innocuous nature of its byproducts, carbon dioxide and imidazole. wikipedia.orgchemicalbook.com

Esterification of the Propanoic Acid Carboxyl Group

The carboxyl group of the propanoic acid side chain offers another handle for derivatization through esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This transformation converts the carboxylic acid into an ester, which can alter the compound's physicochemical properties, such as lipophilicity and cell permeability. While specific examples of the esterification of this compound were not found in the provided search results, the general principles of esterification are well-established and applicable to this compound. chemguide.co.uk The synthesis of α-enamino esters from α-amino acid esters via Cu(II)-promoted dehydrogenation has been reported, indicating that esterified amino acids are valuable synthetic intermediates. researchgate.net

Formation of Hydrazone and Oxime Derivatives

The carboxylic acid moiety of this compound derivatives can be converted into hydrazides, which serve as precursors for the synthesis of hydrazones. For instance, the hydrazinolysis of methyl esters of related 3-aminopropanoic acid derivatives with hydrazine (B178648) hydrate (B1144303) in refluxing propan-2-ol yields the corresponding carbohydrazides. mdpi.com These hydrazides can then be reacted with various aromatic or heterocyclic aldehydes to produce a diverse range of hydrazone derivatives. semanticscholar.orgnih.govastate.edu The formation of hydrazones is a common strategy to introduce additional structural diversity and potential biological activity. semanticscholar.orgnih.govastate.edu The reaction typically proceeds via the condensation of the hydrazide with a carbonyl compound, forming an azomethine group (-C=N-NH-). semanticscholar.org

Similarly, oxime derivatives can be synthesized from carbonyl-containing analogues of the parent compound. For example, 3-{(4-acetylphenyl)[4-(4-substituted)thiazol-2-yl]amino}propanoic acids can be converted to their corresponding oximes. These oximes can be further esterified, for instance, with methanol (B129727) in the presence of sulfuric acid, to yield methyl ester derivatives. mdpi.com The formation of oximes and hydrazones from carbonyl compounds is a well-established reaction, generally proceeding through a proton-catalyzed nucleophilic attack of the hydroxylamine (B1172632) or hydrazine on the carbonyl carbon, followed by dehydration. nih.gov

Table 1: Synthesis of Hydrazone and Oxime Derivatives

| Starting Material | Reagents and Conditions | Product Type | Ref. |

|---|---|---|---|

| Methyl 3-{[4-(4-substituted)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoates | Hydrazine hydrate, propan-2-ol, reflux | Carbohydrazides | mdpi.com |

| N-(4-hydroxyphenyl)-β-alanine hydrazide | Aromatic/heterocyclic aldehydes, methanol, reflux | Hydrazones | semanticscholar.org |

Introduction of Aromatic and Heterocyclic Substituents

The core structure of this compound can be functionalized by introducing various aromatic and heterocyclic moieties. One common approach involves the Hantzsch thiazole synthesis, where a thiourea derivative is reacted with an α-haloketone. For instance, 3-(1-(4-(phenylamino)phenyl)thioureido)propanoic acid can be reacted with 2-bromo-4'-substituted acetophenones in the presence of a base like sodium carbonate in methanol to yield 3-((4-(substituted-phenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acids. mdpi.com

Strategies for Incorporating the Compound into Complex Molecular Scaffolds (e.g., Coumarin (B35378), Pyrrolidine)

The versatile nature of this compound and its derivatives facilitates their integration into more complex molecular architectures, such as those containing coumarin or pyrrolidine (B122466) rings.

Coumarin Scaffolds: One strategy involves the reaction of 3-(ω-bromoacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid, which is derived from thiourea and succinic anhydride. mdpi.comresearchgate.net This Hantzsch-type reaction yields 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids. mdpi.comresearchgate.netnih.gov An alternative, though sometimes lower-yielding, method is the direct acylation of 3-(2-amino-1,3-thiazol-4-yl)coumarin with succinic anhydride. mdpi.com

Pyrrolidine Scaffolds: The carboxylic acid function of coumarin-thiazole hybrids can be activated to form N-pyrrolidin-2,5-dione intermediates by heating in acetic anhydride with sodium acetate. These activated intermediates can then be reacted with various amines to introduce a pyrrolidine-containing amide linkage. mdpi.com Another approach involves the reaction of a hydrazide derivative with 2,5-hexanedione (B30556) in the presence of acetic acid to form a 2,5-dimethyl-1H-pyrrol-1-yl)propanamide derivative. mdpi.com

Analytical and Spectroscopic Characterization Techniques in Compound Elucidation

The structural confirmation of newly synthesized derivatives of this compound relies heavily on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.

In ¹H NMR spectra, characteristic signals confirm the presence of the propanoic acid chain. For example, in 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, two triplets are observed at approximately 2.62 and 4.11 ppm, corresponding to the CH₂CO and NCH₂ protons, respectively. nih.gov The thiazole ring protons typically appear as doublets in the aromatic region, for instance at 6.71 and 7.18 ppm. nih.gov The introduction of aromatic substituents leads to additional signals in the aromatic region of the spectrum. mdpi.com For hydrazide derivatives, the NH₂ protons can appear as a multiplet, sometimes merged with other signals, while the NH proton often presents as a singlet at a downfield chemical shift. mdpi.com

In ¹³C NMR spectra, the carbonyl carbon of the propanoic acid moiety is readily identified. For instance, in a methyl ester derivative, the C=O signal appears around 171.60 ppm. mdpi.com The carbons of the thiazole ring also have characteristic chemical shifts; for example, the C2, C4, and C5 carbons in some derivatives have been observed at approximately 167.6, 150.8, and 104.5 ppm, respectively. mdpi.com The presence of aromatic and other functional groups is confirmed by the appearance of corresponding signals in the ¹³C NMR spectrum. mdpi.com

Table 2: Representative NMR Data for this compound Derivatives

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |

|---|---|---|---|

| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | 2.62 (t, CH₂CO), 4.11 (t, NCH₂), 6.71 (d, thiazole-H), 7.18 (d, thiazole-H), 7.31-7.50 (m, Ar-H), 12.30 (br s, COOH) | Not detailed in source | nih.gov |

| Methyl 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoate | 2.89 (t, CH₂CO), 4.29 (t, NCH₂), 5.62 (s, OCH₃), 6.94-7.85 (m, Ar-H and thiazole-H) | 32.28 (CH₂CO), 48.52 (NCH₂), 51.43 (OCH₃), 103.49 (SCH), 116.97-171.60 (Ar-C, C=N, C=O) | mdpi.com |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are crucial for determining the molecular weight and confirming the elemental composition of the synthesized compounds. For instance, the molecular formula of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides has been confirmed using these techniques. mdpi.com HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula. For example, for (R)-2-Amino-3-(4-(4-benzamidophenyl)-1H-1,2,3-triazol-1-yl)propanoic acid, the calculated m/z for [M+H]⁺ was 352.1404, and the found value was 352.1407, confirming the composition C₁₈H₁₈N₅O₃. frontiersin.org The fragmentation patterns observed in the mass spectra can also provide valuable structural information.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a propanoic acid derivative will typically show a broad absorption band for the O-H stretching of the carboxylic acid group in the range of 3300-2500 cm⁻¹. docbrown.info A strong absorption band for the C=O stretching of the carbonyl group is also expected between 1725 and 1700 cm⁻¹. docbrown.info For amide derivatives, such as 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids, characteristic N-H and C=O stretching vibrations are observed. In one study, the C=O stretching vibrations for such compounds were found at 1671 and 1699 cm⁻¹. mdpi.com The C=N stretching vibration of the thiazole ring is also a characteristic feature in the IR spectra of these compounds, often appearing around 1596 cm⁻¹. mdpi.com

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Ref. |

|---|---|---|

| O-H (Carboxylic acid) | 3300 - 2500 (broad) | docbrown.info |

| C=O (Carboxylic acid) | 1725 - 1700 | docbrown.info |

| C=O (Amide/Ketone) | 1671, 1699 | mdpi.com |

| C=N (Thiazole) | ~1596 | mdpi.com |

| N-H | 3107 - 3193 | mdpi.com |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), a direct comparison can be made with the theoretical values calculated from its molecular formula, C₆H₈N₂O₂S. This comparison is a critical checkpoint for assessing the purity of a sample, as significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

For this compound, the theoretical elemental composition is derived from its molecular weight of 172.21 g/mol . The expected percentages are:

Carbon (C): 41.85%

Hydrogen (H): 4.68%

Nitrogen (N): 16.27%

Sulfur (S): 18.62%

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 6 | 72.066 | 41.85% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.68% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.27% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.58% |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.62% |

| Total | 172.202 | 100.00% |

Detailed research findings providing experimental elemental analysis data for this compound are not widely available in the public domain. However, in synthetic procedures for analogous thiazole derivatives, it is standard practice to report such data, where experimentally determined values for C, H, and N that are within ±0.4% of the theoretical values are considered evidence of high purity. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present within the unit cell.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: Information about the conformation of the molecule, particularly the orientation of the propanoic acid side chain relative to the thiazole ring.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Empirical formula | C₆H₈N₂O₂S |

| Formula weight | 172.21 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

Despite the importance of this technique, a complete set of single-crystal X-ray diffraction data for this compound is not currently available in publicly accessible crystallographic databases or peer-reviewed literature. However, studies on similar propanoic acid derivatives have utilized this method to elucidate their solid-state structures, confirming molecular connectivity and revealing complex hydrogen-bonding networks that stabilize the crystal packing. researchgate.netmdpi.com Such analyses remain a critical goal for the full structural elucidation of the title compound.

Biological Activity Profiling and Pharmacological Applications of 3 2 Amino 1,3 Thiazol 4 Yl Propanoic Acid Derivatives

Antimicrobial Efficacy Studies

Derivatives of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid have been a subject of significant research in the quest for new antimicrobial agents. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity Against Various Bacterial Strains

The antibacterial potential of this compound derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. The structural modifications on the core molecule play a crucial role in determining the potency and spectrum of their antibacterial action.

In one study, a series of N,N-disubstituted β-amino acids with thiazole (B1198619) substituents were synthesized and evaluated for their antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) was determined for these compounds against several bacterial strains. researchgate.net Notably, compounds with furan (B31954) and bromothiophene substituents showed promising antibacterial activity. researchgate.net For instance, 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid and 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenyl- amino)propanoic acid exhibited notable efficacy. nih.gov

Another study focused on a novel series of α-amino acids containing a thiazole linker. arkat-usa.org The synthesized compounds were tested against Gram-negative bacteria like E. coli and P. fluorescence, and Gram-positive bacteria such as S. aureus and B. subtilis. arkat-usa.org The results indicated that specific substitutions on the phenyl and thiazole rings were critical for activity. arkat-usa.org For example, compounds (S)-2-amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid and (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid displayed excellent antibacterial activity, with a MIC of 3 μg/mL against all tested strains. arkat-usa.org

Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also revealed structure-dependent antimicrobial activity against ESKAPE group pathogens, which include multidrug-resistant bacteria. mdpi.com Hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum activity. mdpi.comsemanticscholar.org

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid | Staphylococcus aureus | 250 | researchgate.net |

| 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid | Bacillus cereus | 250 | researchgate.net |

| 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid | Escherichia coli | 250 | researchgate.net |

| 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid | Pseudomonas aeruginosa | 250 | researchgate.net |

| (S)-2-amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid | E. coli (NCIM 2576) | 3 | arkat-usa.org |

| (S)-2-amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid | P. flurescence (NCIM 2059) | 3 | arkat-usa.org |

| (S)-2-amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid | S. aureus (NCIM 2602) | 3 | arkat-usa.org |

| (S)-2-amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid | B. subtilis (NCIM 2162) | 3 | arkat-usa.org |

| (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid | E. coli (NCIM 2576) | 3 | arkat-usa.org |

| (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid | P. flurescence (NCIM 2059) | 3 | arkat-usa.org |

| (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid | S. aureus (NCIM 2602) | 3 | arkat-usa.org |

| (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid | B. subtilis (NCIM 2162) | 3 | arkat-usa.org |

Antifungal Activity Against Fungal Pathogens

In addition to their antibacterial properties, derivatives of this compound have been investigated for their efficacy against fungal pathogens. Fungal infections, particularly those caused by drug-resistant strains, pose a significant health threat, necessitating the development of new antifungal agents.

Synthetic thiazole derivatives have been reported to possess antifungal activity. nih.gov A study on novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which can be considered structurally related, showed that most of the synthesized compounds exhibited antifungal activity against Candida albicans. nih.gov The activity of these compounds was compared to the standard drug clotrimazole. nih.gov

Furthermore, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated substantial activity against drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. mdpi.comsemanticscholar.org Specifically, hydrazones containing heterocyclic substituents showed potent and broad-spectrum antifungal activity. mdpi.comsemanticscholar.org

The antifungal activity of selected derivatives is summarized in the table below.

| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) | Reference |

| Hydrazones with heterocyclic substituents | Candida species (drug-resistant) | 8–64 | mdpi.comsemanticscholar.org |

| Hydrazones with heterocyclic substituents | Candida auris | 0.5–64 | mdpi.comsemanticscholar.org |

Antimycobacterial Activity and Potential for Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular drugs. Thiazole-containing compounds have shown promise in this area.

A study involving a library of uncommon (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl) propanoic acid and (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid derivatives was conducted to screen for inhibitory activity against Mycobacterium tuberculosis H37Ra (MTB) and Mycobacterium bovis (BCG) strains. arkat-usa.org The study found that certain substitutions on the thiazole ring led to good activity against both tubercular strains. arkat-usa.org For example, derivatives with Br/Cl/F/CH3 substituted phenyl and a methyl amino group at the 5-position of the thiazole ring demonstrated good antimycobacterial activity. arkat-usa.org

Anticancer and Antiproliferative Properties

The therapeutic potential of this compound derivatives extends to oncology. Researchers have synthesized and evaluated various derivatives for their ability to inhibit the proliferation of cancer cells and induce cell death.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., Lung Carcinoma, Breast Cancer)

Numerous studies have demonstrated the in vitro cytotoxic effects of these derivatives against a range of human cancer cell lines. The antiproliferative activity is often structure-dependent, with specific modifications enhancing potency.

A series of novel polysubstituted thiazole derivatives were synthesized and evaluated for their antiproliferative properties against A549 lung cancer cells. mdpi.com Notably, oxime derivatives and carbohydrazides exhibited low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com Specifically, compounds bearing a hydroxyimino functional group showed the most potent cytotoxicity. mdpi.com

In another study, thiazole-amino acid hybrid derivatives were synthesized and tested for their cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.govnih.gov The results indicated that many of these hybrid derivatives exhibited moderate to good cytotoxicity. nih.govnih.gov Five compounds, in particular, displayed good cytotoxicity with low IC50 values ranging from 2.07 to 8.51 μM. nih.gov

The cytotoxic activity of selected derivatives against various cancer cell lines is presented in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oxime derivative 21 | A549 (Lung Carcinoma) | 5.42 | mdpi.com |

| Oxime derivative 22 | A549 (Lung Carcinoma) | 2.47 | mdpi.com |

| Thiazole-amino acid hybrid 5a | A549 (Lung Carcinoma) | 2.07 - 8.51 | nih.gov |

| Thiazole-amino acid hybrid 5f | HeLa (Cervical Cancer) | 2.07 - 8.51 | nih.gov |

| Thiazole-amino acid hybrid | MCF-7 (Breast Cancer) | 2.07 - 8.51 | nih.gov |

Evaluation in 2D and 3D Cell Culture Models

To better mimic the in vivo environment of a tumor, researchers have moved beyond traditional 2D cell culture monolayers to 3D cell culture models, such as spheroids. These models provide a more accurate representation of tumor architecture and drug response.

The antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was assessed in both 2D and 3D lung cancer models. mdpi.com The most promising compounds, which showed significant cytotoxicity in 2D A549 cell cultures, were further evaluated in H69 human lung carcinoma cells and in A549 agarose-based 3D spheroids. mdpi.com These compounds effectively induced cell death in the 3D spheroids, supporting their potential therapeutic application. mdpi.com This demonstrates the ability of these thiazole derivatives to be effective in more complex, physiologically relevant cancer models. mdpi.com

Efficacy Against Drug-Sensitive and Drug-Resistant Cancer Models

Derivatives of this compound have demonstrated significant potential as anticancer agents, with notable activity against both drug-sensitive and drug-resistant cancer cell lines. A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, for instance, have shown promising results in lung cancer models.

In one study, oxime and carbohydrazide (B1668358) derivatives exhibited low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin. biopolymers.org.ua These compounds were effective against H69 small-cell lung carcinoma cells and, importantly, against the anthracycline-resistant H69AR cell line, highlighting their potential to overcome mechanisms of drug resistance. biopolymers.org.ua Specifically, compounds bearing a hydroxyimino functional group demonstrated potent cytotoxicity against A549 non-small cell lung cancer cells, with IC₅₀ values as low as 2.47 µM. biopolymers.org.ua

The table below summarizes the antiproliferative activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

| Compound Number | Cell Line | IC₅₀ (µM) |

| 21 | A549 | 5.42 |

| 22 | A549 | 2.47 |

| Cisplatin (Control) | A549 | Not specified |

Data sourced from a study on the antiproliferative properties of novel polysubstituted thiazole derivatives. biopolymers.org.ua

Furthermore, hybrid molecules incorporating both thiazole and amino acid moieties have been synthesized and evaluated for their cytotoxic effects. In a study of thirty such hybrid derivatives, several compounds displayed good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range, comparable to the positive control, 5-fluorouracil. doaj.org

Anti-Inflammatory and Immunomodulatory Potentials

The therapeutic potential of this compound derivatives extends to the modulation of the immune system and the mitigation of inflammatory processes. Research has shown that certain derivatives can exert both anti-inflammatory and immunomodulatory effects.

A notable example is the thiazolidinone derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, which has been shown to possess both anti-inflammatory and anti-allergic properties. In a study involving sensitized guinea pigs, this compound led to a significant reduction in the levels of several immunoglobulins, including IgE (by 33–86%), IgA, and IgM. mdpi.com Furthermore, it decreased the levels of the pro-inflammatory cytokines Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), indicating a potent anti-inflammatory effect. mdpi.com

Another thiazole derivative, tiprotimod (B1197315), has been identified as a potent immunopotentiator. In various experimental models, tiprotimod was found to enhance both humoral and cell-mediated immune responses. scispace.com It stimulated macrophage activity, enhanced the delayed-type hypersensitivity response, and boosted the humoral immune response to various antigens. scispace.com

The table below details the immunomodulatory effects of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid.

| Biomarker | Effect |

| IgE | Decreased by 33-86% |

| IgA | Reduced |

| IgM | Reduced |

| IL-2 | Reduced |

| TNF-α | Reduced |

Data from a study on the polypharmacological potential of a 2-thioxo-4-thiazolidinone derivative. mdpi.com

Other Noteworthy Biological Activities

Beyond their anticancer and immunomodulatory effects, derivatives of this compound have been investigated for a variety of other biological activities.

Hypoglycemic Activity

The thiazole nucleus is a key component of several established antidiabetic drugs, and research has demonstrated the hypoglycemic potential of novel derivatives of this compound. rasayanjournal.co.in A series of 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives were synthesized and evaluated for their hypoglycemic activity in a model of high-fat diet-induced hyperglycemia in Sprague-Dawley rats. nih.gov These studies have shown that certain derivatives can effectively lower blood glucose levels, suggesting their potential as therapeutic agents for diabetes. rjptonline.orgekb.eg

Diuretic Activity

Certain heterocyclic compounds containing a thiazole or a related thiadiazole ring have been shown to possess diuretic properties. Studies on 1,3,4-thiadiazole (B1197879) derivatives have demonstrated their ability to increase urinary output and the excretion of electrolytes. For instance, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles were found to significantly increase the excretion of both water and electrolytes. scispace.comnih.gov Another study on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives also confirmed their diuretic action. biopolymers.org.ua While these compounds are not direct derivatives of this compound, their activity highlights the potential of the broader class of thiazole-containing molecules to influence renal function.

Antiasthmatic Activity

The potential for thiazole derivatives to be used in the treatment of asthma has also been recognized. The clinically used antiasthmatic drug, cinalukast, contains a thiazole moiety within its structure. mdpi.com Furthermore, the anti-allergic and anti-inflammatory properties of some thiazole derivatives, such as the modulation of peroxisome proliferator-activated receptor gamma (PPARγ), suggest a plausible mechanism for their potential efficacy in allergic diseases like asthma. mdpi.com

Antiallergic and Antianaphylactic Properties

The anti-allergic potential of this class of compounds is supported by studies on specific derivatives. As mentioned previously, the thiazolidinone derivative 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid has demonstrated significant anti-allergic effects by reducing the levels of immunoglobulins IgE, IgA, and IgM in sensitized animal models. mdpi.com The reduction of IgE is particularly noteworthy, as this immunoglobulin plays a central role in the initiation of allergic reactions.

Enzyme Inhibitory Activities (e.g., Dipeptidyl Peptidase IV (DPP4), Beta-Lactamase)

Derivatives of this compound have demonstrated significant potential as inhibitors of key enzymes involved in human disease, particularly Dipeptidyl Peptidase IV (DPP4) and beta-lactamases.

Dipeptidyl Peptidase IV (DPP4) Inhibition:

DPP4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govgoogle.com Inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes. researchgate.net Research has led to the development of novel 3-aminobutanamide (B1278367) derivatives incorporating a 4-phenylthiazol-2-yl group, which have shown highly potent DPP4 inhibitory activity. nih.gov

One notable compound, (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide, was identified as a potent and selective DPP4 inhibitor. In preclinical studies, this derivative effectively reduced blood glucose excursion in an oral glucose tolerance test, highlighting its potential as an anti-diabetic agent. nih.gov The structure-activity relationship studies emphasized the importance of the thiazole moiety for the observed inhibitory effects. nih.gov

| Compound | Structure | Activity | Significance |

|---|---|---|---|

| (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4-5-trifluorophenyl)butanamide 1,1-dioxide | A complex aminobutanamide with a 4-phenylthiazol-2-yl group | Potent and selective DPP4 inhibition | Reduced blood glucose excursion in an oral glucose tolerance test in animal models. nih.gov |

Beta-Lactamase Inhibition:

The rise of antibiotic resistance, largely driven by bacterial beta-lactamase enzymes that hydrolyze β-lactam antibiotics, poses a severe threat to global health. nih.govresearchgate.net There is a critical need for new inhibitors that can restore the efficacy of these antibiotics. A promising strategy has emerged from the development of 2-aminothiazole-4-carboxylic acids (AtCs) as broad-spectrum metallo-β-lactamase (MBL) inhibitors. nih.gov

These AtC derivatives were designed to mimic the binding features of carbapenem (B1253116) hydrolysates in the active site of MBLs. Several of these compounds displayed potent inhibitory activity against MBLs from different classes (B1, B2, and B3). nih.gov Crystallographic studies confirmed that these inhibitors bind to the active sites of these diverse MBLs in a manner similar to the product of carbapenem hydrolysis. nih.gov Importantly, these 2-aminothiazole (B372263) derivatives were shown to restore the activity of the carbapenem antibiotic Meropenem against MBL-producing bacteria in both laboratory tests and a murine sepsis model, demonstrating their potential to combat MBL-mediated antimicrobial resistance. nih.gov

| Compound Class | Target Enzymes | Mechanism of Action | Observed In Vitro / In Vivo Effects |

|---|---|---|---|

| 2-Aminothiazole-4-carboxylic acids (AtCs) | Metallo-β-lactamases (MBLs) of classes B1, B2, and B3 | Mimic the anchor pharmacophore features of carbapenem hydrolysate binding. nih.gov | Restored Meropenem activity against MBL-producing isolates and showed synergistic efficacy in a murine sepsis model. nih.gov |

Receptor Agonist Activities (e.g., β3 Adrenergic Receptors)

Beyond enzyme inhibition, derivatives based on the 2-aminothiazole scaffold have been identified as potent agonists for G-protein coupled receptors, such as the β3 adrenergic receptor.

Agonism of the β3 adrenergic receptor is a therapeutic target for conditions like overactive bladder and has been explored for metabolic diseases. nih.gov Researchers have developed a series of pyridylethanolamine analogs featuring a substituted thiazole benzenesulfonamide (B165840) pharmacophore that act as potent human β3 adrenergic receptor agonists with high selectivity over β1 and β2 receptor subtypes. nih.gov

A key example from this series is (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide. This compound was found to be a potent full agonist of the human β3 receptor with an EC₅₀ value of 3.6 nM and over 600-fold selectivity against β1 and β2 receptors. Furthermore, it demonstrated good oral bioavailability and a prolonged duration of action in animal models, making it a promising candidate for further development. nih.govablesci.com

| Compound | Structure | Potency (EC₅₀) | Selectivity | Pharmacokinetic Profile |

|---|---|---|---|---|

| (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide | A pyridylethanolamine analog with a substituted thiazole benzenesulfonamide pharmacophore | 3.6 nM (human β3 receptor). nih.gov | >600-fold selective over human β1 and β2 receptors. nih.gov | Good oral bioavailability and extended duration of action in dogs. nih.gov |

Agricultural Applications: Plant Growth Promotion and Yield Enhancement

The biological activities of this compound derivatives extend beyond pharmacology into the agricultural sector. Certain derivatives have been shown to act as plant growth regulators, enhancing crop yield and quality.

In a study investigating new N,N-disubstituted β-amino acids, the compound 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was synthesized and evaluated for its effect on rapeseed (canola). nih.govresearchgate.net The research found that this specific thiazole derivative significantly promoted the growth of rapeseed plants. nih.govresearchgate.net

The application of this compound led to a notable increase in both the seed yield and the oil content of the seeds. nih.govresearchgate.net This discovery highlights the potential of using specifically designed thiazole derivatives as novel, synthetic plant growth regulators to improve the productivity of important agricultural crops.

| Compound | Application | Observed Effects |

|---|---|---|

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Applied to rapeseed plants | Promoted plant growth, increased seed yield, and enhanced oil content. nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Structural Features for Enhanced Bioactivity

The bioactivity of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid derivatives is intrinsically linked to several key structural features. The 2-aminothiazole (B372263) ring system itself is a critical pharmacophore, frequently involved in essential binding interactions with biological targets. mdpi.comnih.gov This heterocyclic moiety is found in a wide range of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds. mdpi.comglobalresearchonline.netresearchgate.net

Research indicates that the exocyclic amino group at the C2 position is often a key interaction point, capable of forming hydrogen bonds with target proteins. nih.gov The thiazole (B1198619) ring, with its nitrogen and sulfur heteroatoms, contributes to the molecule's electronic properties and can engage in various non-covalent interactions. The propanoic acid side chain at the C4 position provides a linker and a terminal functional group that can be modified to modulate physicochemical properties and target engagement. The length and nature of this chain are critical; for instance, a 3-propanamido function on the 2-aminothiazole core showed improved antitumor activity compared to a shorter 2-acetamido moiety, highlighting the importance of the chain length for optimal activity. nih.gov

Impact of Substituents on the Thiazole Ring and Propanoic Acid Chain on Pharmacological Profile

Modifying the substituents on both the thiazole ring and the propanoic acid chain has a profound impact on the pharmacological profile of these compounds. SAR studies have systematically explored these modifications to optimize activity against various biological targets.

Substituents on the Thiazole Ring: The introduction of different groups at the C4 and C5 positions of the thiazole ring, as well as on the C2-amino group, significantly influences bioactivity.

At the C4-position: Attaching aromatic or heterocyclic rings via the propanoic acid chain is a common strategy. Studies on related N,N-disubstituted β-amino acids with thiazole fragments showed that compounds with furan (B31954) and bromothiophene substituents exhibited promising antibacterial activity. researchgate.net In other series, a phenyl substituent at the C4 position was found to be beneficial for certain activities. researchgate.net

At the C2-amino group: Acylation of the 2-amino group is a frequent modification. N-acyl-2-aminothiazoles have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin E. nih.gov The nature of the acyl group is critical; replacing an aromatic acyl side chain with a non-aromatic amino acyl side chain improved aqueous solubility and reduced protein binding. nih.gov Furthermore, introducing substituents like a 4-acetylphenyl group on the amino nitrogen led to derivatives with promising anticancer activity targeting SIRT2 and EGFR. mdpi.com

General Aromatic Substitution: For various aminothiazole derivatives, aromatic substitution on the core structure generally enhances antitumor activity more effectively than aliphatic substitutions like methyl or ethyl groups. nih.gov For example, compounds bearing 4-chlorophenyl, 4-trifluoromethylphenyl, or 4-fluorophenyl substituents on the thiazole ring have demonstrated significant antioxidant, antibacterial, and antiviral activities. nih.gov

Modifications of the Propanoic Acid Chain: The propanoic acid moiety offers a versatile handle for chemical modification, primarily through its terminal carboxyl group.

Amide Formation: Conversion of the carboxylic acid to an amide is a key strategy. A combinatorial library of amides derived from 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid was synthesized to explore new bioactive compounds. nih.govresearchgate.net

Esterification: Esterification of the carboxylic acid can modulate the compound's lipophilicity and cell permeability. However, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, methyl esterification led to diminished antiproliferative activity compared to the parent carboxylic acids. mdpi.com This suggests that a free carboxyl group may be crucial for the biological activity in certain contexts, potentially by acting as a hydrogen bond donor or acceptor.

The following table summarizes the impact of various substitutions on the biological activity of 2-aminothiazole derivatives.

| Modification Site | Substituent/Modification | Observed Impact on Bioactivity | Compound Series |

| Thiazole Ring (C4) | Phenyl | Enhanced antibacterial activity. researchgate.net | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acids |

| Thiazole Ring | 4-Trifluoromethylphenyl | Significant antiviral activity against Influenza A. nih.gov | Novel aminothiazole derivatives |

| Thiazole Ring | Furan, Bromothiophene | High antibacterial activity. researchgate.net | N,N-disubstituted β-amino acids |

| 2-Amino Group | 3-Propanamido function | Improved antitumor activity over 2-acetamido. nih.gov | N-Acyl-2-aminothiazoles |

| 2-Amino Group | 4-Acetylphenyl | Promising anticancer activity (SIRT2/EGFR targeting). mdpi.com | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives |

| Propanoic Acid Chain | Esterification (Methyl Ester) | Diminished antiproliferative activity. mdpi.com | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives |

Rational Design Principles for Optimizing Potency, Selectivity, and Biological Target Interaction

Rational drug design for this compound analogs leverages SAR data and computational modeling to create molecules with enhanced therapeutic properties. nih.govrsc.org The goal is to optimize potency, improve selectivity for the desired biological target over off-targets, and refine the molecule's interaction within the target's binding site. nih.gov

Key principles include:

Target-Specific Interactions: The design process often begins by identifying key interactions between a lead compound and its target protein, such as a kinase or receptor. nih.gov For instance, the thiazole or benzothiazole moiety can facilitate hydrophobic π-π interactions with aromatic amino acid residues (e.g., Tyr, Trp, Phe) in a binding pocket, enhancing inhibition. mdpi.com

Bioisosteric Replacement: Functional groups can be replaced with bioisosteres to improve properties without losing key binding interactions. For example, a triazole ring has been shown to function as a bioisostere for an amide group in certain NMDA receptor glycine site agonists, providing a novel chemical scaffold for drug design. frontiersin.org

Conformational Locking: The flexibility of a molecule can be constrained to lock it into a bioactive conformation. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation, potentially increasing binding affinity and selectivity. nih.gov

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability are optimized. The propanoic acid chain is often modified to fine-tune these characteristics, which are critical for bioavailability and pharmacokinetic profiles. rsc.org For example, introducing specific substituents can increase aqueous solubility or modulate partitioning behavior. nih.gov

Molecular docking, homology modeling, and molecular dynamics simulations are computational tools used to visualize and predict how newly designed analogs will bind to their target, guiding the synthetic chemistry efforts. nih.gov

Combinatorial Chemistry Approaches in SAR Elucidation and Lead Identification

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds, which can be screened to quickly elucidate SAR and identify promising lead candidates. mdpi.comnih.gov For derivatives of this compound, solution-phase parallel synthesis has been employed to create extensive libraries. nih.govresearchgate.netnih.gov

A typical combinatorial approach involves two main steps:

Synthesis of a Core Scaffold: A central building block, such as a 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid, is synthesized. nih.gov This core contains the essential 2-aminothiazole and propanoic acid features.

Parallel Derivatization: The carboxylic acid group of the core scaffold is then reacted in parallel with a diverse set of amines, using a coupling reagent like 1,1'-carbonyldiimidazole, to generate a large library of amides. nih.govnih.gov

This methodology allows for the systematic exploration of the chemical space around the core structure. By screening these libraries for biological activity, researchers can quickly identify which types of substituents at a particular position lead to an increase or decrease in activity. This high-throughput approach accelerates the SAR elucidation process, providing valuable data for the rational design of more potent and selective compounds. mdpi.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological potencies and metabolic profiles because biological targets like enzymes and receptors are themselves chiral. nih.govnih.gov

While this compound itself is not chiral, substitutions on the propanoic acid chain can introduce a chiral center. For example, the introduction of a substituent at the α- or β-position of the propanoic acid would create a stereocenter. In such cases, the (R)- and (S)-enantiomers would likely have different biological activities.

The importance of stereochemistry is well-documented for related structures:

In a series of NMDA receptor glycine site agonists, the (R)-configuration of the 2-aminopropanoic acid core was essential for activity. frontiersin.org

The separation and analysis of enantiomers are critical in drug development to characterize the activity of each isomer. nih.govjiangnan.edu.cn High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for this purpose. nih.gov

Therefore, if derivatives of this compound are designed that contain stereocenters, it is imperative to synthesize or separate the individual enantiomers and evaluate their biological activities independently. This ensures that the observed pharmacology is attributed to the correct stereoisomer and allows for the development of a more potent and selective single-enantiomer drug.

Mechanistic Investigations and Molecular Target Identification

Identification of Specific Cellular and Molecular Targets (e.g., SIRT2, EGFR)

While direct studies on 3-(2-amino-1,3-thiazol-4-yl)propanoic acid are scarce, research on its derivatives has pointed towards potential interactions with key cellular proteins involved in cancer progression, such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

A study focused on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified them as promising dual inhibitors of SIRT2 and EGFR. mdpi.comnih.gov In silico studies suggested that one of the most potent compounds from this series, compound 22 , is capable of interacting with conserved amino acid residues within the binding sites of both human SIRT2 and EGFR. nih.govktu.edu This dual-targeting capability is a significant finding, as both SIRT2 and EGFR are implicated in the development and progression of various cancers, including lung cancer. mdpi.comktu.edu The structural versatility of thiazole (B1198619) derivatives allows them to interact with diverse biological targets, which may lead to the design of molecules with improved, target-specific properties. mdpi.com

Elucidation of Molecular Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not been specifically elucidated. However, the identification of SIRT2 and EGFR as potential targets for its derivatives provides a foundation for understanding their possible mechanisms.

Inhibition of EGFR, a receptor tyrosine kinase, can disrupt downstream signaling cascades such as the MAPK pathway, which are crucial for cell growth, proliferation, and survival. scienceopen.com Compounds that inhibit EGFR are of increasing interest as targeted anticancer agents. nih.gov For instance, certain thiazolyl-pyrazoline derivatives have been shown to induce cell cycle arrest and apoptosis, consistent with the expected outcomes of EGFR inhibition. scienceopen.comnih.gov

SIRT2, a member of the sirtuin family of protein deacetylases, is involved in the regulation of various cellular processes, including cell cycle control and genomic stability. nih.govmdpi.com Inhibition of SIRT2 is being explored as a therapeutic strategy in cancer and neurodegenerative diseases. nih.gov The ability of derivatives of this compound to potentially inhibit SIRT2 suggests a mechanism involving the modulation of acetylation of key cellular proteins.

Analysis of Interactions with Biomolecules (e.g., DNA, Proteins)

Direct evidence of the interaction of this compound with biomolecules like DNA and specific proteins is not available in the current body of scientific literature. The primary focus of existing research has been on the synthesis of various derivatives and the evaluation of their broader biological activities, such as antimicrobial or anticancer effects. nih.govresearchgate.net

The functional groups present in this compound, namely the amino group, the carboxylic acid, and the thiazole ring, suggest the potential for various non-covalent interactions with biological macromolecules. These could include hydrogen bonding, electrostatic interactions, and pi-stacking, which are fundamental to ligand-receptor binding.

Computational and In Silico Modeling for Target Prediction and Binding Affinity

Computational methods are invaluable tools for predicting potential biological targets and understanding the interactions between small molecules and proteins. While specific in silico studies for this compound are not documented, research on its derivatives has utilized these approaches.

Molecular docking simulations have been instrumental in proposing SIRT2 and EGFR as targets for derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid. mdpi.comnih.gov Docking studies of compound 22 from this series indicated that it could bind to the active sites of both SIRT2 and EGFR, interacting with key amino acid residues. nih.govktu.edu

In broader studies of thiazole-based compounds, molecular docking has been used to rationalize the inhibitory activity against various targets. For example, novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives showed a common binding pattern in the active site of EGFR, similar to the known inhibitor erlotinib (B232). scienceopen.comnih.gov These studies often highlight the importance of the thiazole ring in anchoring the molecule within the binding pocket. scienceopen.comnih.gov

| Derivative Class | Target Protein | Key Findings from Docking Studies |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2 | Compound 22 proposed to interact with conserved amino acid residues. ktu.edu |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | EGFR | Compound 22 proposed to interact with conserved amino acid residues. ktu.edu |

| 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-ones | EGFR | Common binding pattern similar to erlotinib observed. scienceopen.comnih.gov |

Currently, there are no published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For ligand-protein complexes, these simulations can provide valuable insights into the stability of the binding, conformational changes in both the ligand and the protein, and the energetics of the interaction. The application of MD simulations to the derivatives of this compound could further validate the findings from molecular docking and provide a more dynamic picture of their interactions with targets like SIRT2 and EGFR.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR studies have been performed on this compound, QSAR analyses have been conducted on broader classes of related compounds.

For instance, 3D-QSAR studies on thiazolidin-4-one derivatives, which share a structural relationship with the thiazole core, have been used to develop predictive models for their activity as S1P1 receptor agonists. mdpi.com These models help in understanding how different chemical modifications (steric, electrostatic, hydrophobic, etc.) affect the biological activity, thereby guiding the design of new, more potent compounds. mdpi.com Such approaches could be applied to a series of this compound derivatives to build predictive models for their activity against targets like SIRT2 and EGFR.

Conclusion and Future Perspectives

Summary of the Current Academic Research Landscape of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid

The academic research landscape for this compound is best understood by examining the broader context of its core chemical scaffold, the 2-aminothiazole (B372263). The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. mdpi.com Extensive research has been dedicated to synthesizing and evaluating various derivatives of 2-aminothiazole, leading to the discovery of agents with potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net

While the 2-aminothiazole class is heavily researched, specific academic focus on the unsubstituted this compound is not prominent in currently available literature. Research has more frequently explored derivatives, such as those with substitutions on the amino group or the thiazole (B1198619) ring, to modulate biological activity. For instance, studies on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have been conducted to explore their antimicrobial and plant growth-promoting activities. nih.govresearchgate.net Similarly, extensive work on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has identified promising candidates for anticancer drug development, targeting enzymes like SIRT2 and EGFR. mdpi.comnih.gov

The current landscape, therefore, presents this compound as a foundational structure whose full therapeutic potential remains largely untapped. It represents a starting point for further derivatization and investigation, with its inherent structural features—a reactive amino group and a carboxylic acid side chain—offering numerous possibilities for chemical modification. The wealth of data on related compounds suggests that this molecule is a promising, yet underexplored, candidate for future research initiatives.

Table 1: Reported Biological Activities of Various 2-Aminothiazole Derivatives

| Derivative Class | Reported Biological Activity | Reference(s) |

| 2-Amino-4-substituted thiazoles | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory | researchgate.netscribd.com |

| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acids | Antimicrobial, Plant growth promotion | nih.govresearchgate.net |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (Antiproliferative) | mdpi.comnih.gov |

| 2-Aminothiazole-5-carboxylic acid derivatives | Antiviral, Antifungal | researchgate.net |

| General 2-aminothiazole derivatives | PDE5 regulation, COX-1/COX-2 inhibition | rsc.org |

Challenges and Opportunities in Developing this compound-Based Therapeutics

The development of any new chemical entity into a therapeutic agent is fraught with challenges, and this compound is no exception. The primary challenge is the current lack of specific biological data. A comprehensive screening against a wide range of biological targets is necessary to identify its primary mechanism(s) of action and potential therapeutic applications.

Conversely, the opportunities for this compound are significant and directly linked to the proven versatility of the 2-aminothiazole scaffold. The presence of both a β-amino acid moiety and a 2-aminothiazole ring provides a unique combination of structural features that could be exploited for various therapeutic purposes. β-amino acids are known to be important starting materials in bio-organic and medicinal chemistry. nih.gov

The synthetic accessibility of thiazoles, often through established methods like the Hantzsch synthesis, presents an opportunity for the relatively straightforward generation of a library of derivatives based on the this compound backbone. nih.gov This would allow for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The key opportunity lies in leveraging this foundational molecule to explore new chemical space within the well-established domain of biologically active thiazoles.

Table 2: Challenges and Opportunities in the Development of this compound Therapeutics

| Aspect | Challenges | Opportunities |

| Biological Activity | Lack of specific data on the primary biological target(s) and mechanism of action. | The proven broad-spectrum activity of the 2-aminothiazole scaffold suggests high potential for discovering novel activities (e.g., anticancer, antimicrobial). mdpi.com |

| Synthesis & Derivatization | Optimizing reaction conditions for specific modifications without affecting the core structure. | Established and versatile synthetic routes (e.g., Hantzsch synthesis) allow for the creation of diverse chemical libraries for screening. nih.gov |

| Structure-Activity Relationship (SAR) | A comprehensive SAR study requires significant investment in synthesis and screening. | The dual functionality (amino acid and thiazole) offers multiple points for modification to fine-tune activity and properties. |

| Intellectual Property | The core scaffold is well-known, potentially complicating the patentability of simple derivatives. | Novel derivatives with unexpected biological activities or improved properties can lead to new intellectual property. |

Emerging Research Trends and Interdisciplinary Approaches in Thiazole Chemistry and Biology

The future investigation of this compound and its derivatives will likely be shaped by several emerging trends in medicinal chemistry and chemical biology.

One major trend is the use of computational and in silico studies for target identification and lead optimization. Molecular docking studies are now routinely used to predict the binding interactions of small molecules with protein targets. For example, in silico studies of related thiazole derivatives have successfully proposed interactions with cancer-related enzymes like SIRT2 and EGFR, guiding further experimental work. nih.gov Applying these computational methods to this compound could rapidly identify high-probability biological targets, saving significant time and resources in the initial screening phases.

Another significant trend is the development of hybrid molecules and dual-targeting inhibitors . Researchers are increasingly designing single molecules that can modulate multiple targets, which can be a powerful strategy for treating complex diseases like cancer. mdpi.com The structure of this compound, with its distinct functional groups, is well-suited for use as a scaffold in creating such hybrid compounds.

Furthermore, advancements in high-throughput screening (HTS) and the use of complex biological models, such as 3D cell cultures (spheroids) , are becoming standard in drug discovery. nih.gov These methods provide a more physiologically relevant assessment of a compound's efficacy than traditional 2D cell culture assays. Future research on this compound and its derivatives would benefit immensely from the application of these advanced screening platforms.

Broader Implications for Drug Discovery and Development

The study of compounds like this compound holds broader implications for the field of drug discovery. The thiazole ring is a component of numerous clinically approved drugs, including the anticancer agent Ixabepilone and the antiretroviral Ritonavir. mdpi.com The continued exploration of novel thiazole derivatives is therefore a proven strategy for developing new medicines.